4-Fluoro-3-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
4-Fluoro-3-(trifluoromethyl)benzenecarboximidamide is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the reactive intermediates and maintain the necessary conditions for high yield and purity. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of solvents that can stabilize the intermediates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated aromatic compounds, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Fluoro-3-(trifluoromethyl)benzenecarboximidamide exerts its effects involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)aniline: Another fluorinated aromatic compound with similar functional groups.
5-Amino-2-fluorobenzotrifluoride: A compound with a similar structure but different functional groups.
Uniqueness
4-Fluoro-3-(trifluoromethyl)benzenecarboximidamide is unique due to its specific combination of fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications where stability, reactivity, and specific interactions with biological targets are required .
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H3,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKQLUNKCFQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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